molecular formula C24H23N5O3 B2516846 1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798457-84-7

1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2516846
CAS No.: 1798457-84-7
M. Wt: 429.48
InChI Key: FTEKKTVBCAIRPN-UHFFFAOYSA-N
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Description

1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a suitable palladium catalyst.

    Attachment of the Methoxyphenoxyethyl Group: The methoxyphenoxyethyl group can be introduced through an etherification reaction using 2-(2-methoxyphenoxy)ethyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Benzyl chloride, pyridinyl boronic acid, palladium catalyst, and suitable bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several potential scientific research applications:

    Medicinal Chemistry: The compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.

    Chemical Biology: The compound can be used to develop chemical tools for studying biological systems.

    Industrial Applications: The compound may have applications in the development of new materials, such as polymers or coatings.

Comparison with Similar Compounds

1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A triazole antifungal agent used to treat fungal infections.

    Itraconazole: Another triazole antifungal agent with a broader spectrum of activity.

    Voriconazole: A triazole antifungal agent used to treat serious fungal infections.

The uniqueness of this compound lies in its specific structural features, such as the presence of the benzyl, methoxyphenoxyethyl, and pyridinyl groups, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-31-20-9-5-6-10-21(20)32-16-15-26-24(30)22-23(19-11-13-25-14-12-19)29(28-27-22)17-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEKKTVBCAIRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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